1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Beschreibung

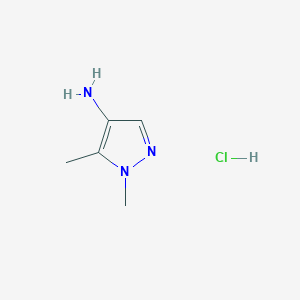

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1798736-34-1) is a pyrazole derivative with a molecular formula of C₇H₁₄ClN₃ and a molecular weight of 175.66 g/mol . The compound features a pyrazole ring substituted with methyl groups at the 1- and 5-positions and an amine group at the 4-position, which is protonated as a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and catalysis .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJXZPNDEYXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673951 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948571-57-1, 1185302-88-8 | |

| Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with hydrochloric acid. The process can be summarized as follows:

Starting Material: 1,5-dimethyl-1H-pyrazole.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells by modulating key signaling pathways associated with cell proliferation and survival .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Modulation of MAPK signaling pathways |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Pesticidal Activity

The compound has been explored as an intermediate in the synthesis of novel pesticides. Its derivatives have shown promise in targeting specific pests while minimizing environmental impact. The synthesis processes involve halogenation and reduction methods that yield high selectivity for desired products .

Table 3: Synthesis Pathways for Pesticidal Compounds from this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Halogenation | Ethanol, HCl, Pd/C catalyst | 96.8 |

| Reduction | Hydrogen atmosphere, Pt/C catalyst | >95 |

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Table 4: Properties of Polymers Incorporating this compound

| Property | Conventional Polymer | Polymer with Pyrazole Derivative |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Mechanical Strength (MPa) | 30 | 45 |

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-1H-pyrazol-4-amine (CAS: 37599-58-9)

- Structure : Methyl groups at 1- and 3-positions.

- Properties : Lower structural similarity (0.87) compared to the 1,5-dimethyl isomer due to differences in substituent positioning, leading to altered electronic distribution and steric hindrance .

- Applications : Primarily used in coordination chemistry; less studied for biological activity.

3,5-Dimethyl-1H-pyrazol-4-amine

- Structure : Methyl groups at 3- and 5-positions.

- Properties : Demonstrated enhanced thermal and chemical stability in copper coordination polymers (e.g., Cu-CTC2), attributed to steric protection of active sites by methyl groups .

- Applications : Catalysis in organic transformations, such as imine condensation .

5-(Substituted Phenyl)-3-Phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamides

- Structure : Diaryl-substituted pyrazolines with carboximidamide groups (e.g., 4-chloro, 4-methoxy substituents) .

- Properties : Exhibit diverse biological activities (e.g., antimicrobial, anti-inflammatory) due to electron-withdrawing/donating substituents on phenyl rings .

Physicochemical and Functional Differences

Table 1: Comparative Analysis of Pyrazole Derivatives

Stability and Reactivity

Biologische Aktivität

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride (DMPH.HCl) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : CHClN

- Molecular Weight : Approximately 147.61 g/mol

- Structure : The compound features two methyl groups at the 1 and 5 positions of the pyrazole ring and an amino group at the 4 position, existing primarily as a hydrochloride salt to enhance solubility in aqueous solutions .

Anti-inflammatory Properties

Research indicates that DMPH.HCl exhibits significant anti-inflammatory effects. It has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. By inhibiting NAAA, DMPH.HCl helps preserve endogenous palmitoylethanolamide (PEA), which enhances its anti-inflammatory and analgesic efficacy .

Analgesic Effects

In addition to its anti-inflammatory properties, DMPH.HCl has demonstrated analgesic effects. Studies suggest that it may modulate certain biochemical pathways relevant for pain management, indicating potential utility in therapeutic applications targeting pain disorders .

Anticancer Potential

DMPH.HCl has been explored for its anticancer properties, particularly in breast cancer models. Pyrazole derivatives, including DMPH.HCl, have shown promise in enhancing the efficacy of conventional chemotherapeutics like doxorubicin. The combination of DMPH.HCl with doxorubicin exhibited synergistic effects in vitro, suggesting its potential as an adjunct therapy in cancer treatment .

The exact mechanism through which DMPH.HCl exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The inhibition of NAAA is a critical aspect of its action against inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of DMPH.HCl compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| DMPH.HCl | Pyrazole with two methyl groups | Enhanced solubility as a hydrochloride | Anti-inflammatory, analgesic |

| 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride | Contains a methoxy group instead of an amino group | Potentially different biological activity due to methoxy substitution | Not extensively studied |

| 4-Aminoantipyrine | Similar pyrazole structure but different substituents | Known for analgesic and antipyretic properties | Analgesic |

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMPH.HCl:

- Anti-inflammatory Study : A study demonstrated that DMPH.HCl significantly reduced inflammation markers in animal models by inhibiting NAAA activity, leading to decreased levels of pro-inflammatory mediators .

- Cancer Cell Line Research : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines showed that DMPH.HCl enhanced the cytotoxicity of doxorubicin. The combination therapy resulted in increased apoptosis rates compared to doxorubicin alone .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that DMPH.HCl has favorable absorption and distribution properties, making it a suitable candidate for further development in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the pyrazole ring. A general approach includes reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form intermediates like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. Subsequent hydrolysis or reduction steps yield the amine, which is then treated with HCl to form the hydrochloride salt . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize byproducts.

Q. What spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR identify methyl groups (δ ~2.3 ppm for CH) and amine protons (broad signals at δ ~5-6 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 156.1 (free amine) and 192.6 (hydrochloride).

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via SHELX suite) resolves the crystal structure, revealing hydrogen-bonding patterns (N–H···Cl interactions) and methyl group steric effects .

- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical).

Q. How is this compound utilized as a building block in medicinal chemistry or materials science?

- Medicinal Chemistry : Serves as a precursor for bioactive molecules (e.g., enzyme inhibitors) due to its nucleophilic amine group, enabling Suzuki couplings or amide formations .

- Materials Science : Acts as a ligand in metal-organic frameworks (MOFs). For example, copper-based MOFs synthesized with pyrazole ligands exhibit enhanced thermal stability (up to 300°C) and catalytic activity in oxidation reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic performance data when using this compound as a ligand?

Discrepancies in catalytic activity (e.g., turnover frequency variations) may arise from ligand-metal coordination modes. Strategies include:

- EXAFS Analysis : To confirm binding geometry (e.g., monodentate vs. bidentate).

- Kinetic Studies : Varying ligand/metal ratios to identify optimal stoichiometry.

- DFT Calculations : Modeling electronic effects of methyl groups on metal center electron density .

Q. How do computational studies elucidate the hydrogen-bonding network and stability of this compound?

Density Functional Theory (DFT) simulations map hydrogen-bonding interactions (e.g., N–H···Cl), predicting solubility in polar solvents (water: ~2.1 mg/mL at 25°C). Molecular dynamics (MD) simulations assess thermal stability, showing decomposition onset at ~180°C, consistent with TGA data .

Q. What experimental approaches investigate steric/electronic effects of methyl groups in MOF synthesis?

- Steric Analysis : Competitive ligand experiments with bulkier analogs (e.g., 3,5-dimethyl derivatives) reveal reduced pore sizes (BET surface area: 450 vs. 620 m²/g).

- Electronic Probes : IR spectroscopy tracks ν(Cu–N) shifts (~210 cm) to correlate methyl electron-donating effects with catalytic activity in CO oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.